molecular formula C8H9NO2S B2818769 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid CAS No. 1536371-32-0

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid

Cat. No.: B2818769
CAS No.: 1536371-32-0
M. Wt: 183.23
InChI Key: XMZONBOIXNYHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid is a fused heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This sulfur and nitrogen-containing bicyclic scaffold is recognized as a versatile building block for the synthesis of complex molecules with potential biological activity. Compounds based on the pyrrolo[2,1-c][1,4]thiazine core are actively investigated for their application in targeted cancer therapy, particularly as inhibitors of centromere-associated protein E (CENP-E) . Beyond oncology research, this class of heterocycles serves as a key precursor in the development of potential therapeutic agents. The reactive carboxylic acid group at the 7-position allows for further functionalization, making it a valuable intermediate for constructing diverse compound libraries for high-throughput screening. The structural features of this scaffold are also under investigation for other pharmacological applications, including the development of anticonvulsant agents . This product is intended for research purposes and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-8(11)6-3-7-5-12-2-1-9(7)4-6/h3-4H,1-2,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZONBOIXNYHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=CC(=CN21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of a substituted 2-(1H-pyrrol-1-yl)ethan-1-ol with an aldehyde or ketone in the presence of p-toluenesulfonic acid (pTSA) can yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions, and implementing purification techniques suitable for industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazine sulfur and electron-deficient positions on the pyrrole ring facilitate nucleophilic attacks:

Alkylation/Acylation

  • Reagents : Ethyl bromoacetate, benzoyl chloride

  • Conditions : Dry DMF, KOH, 60°C

  • Products :

    • Ethyl 2-(thiazine-7-carbonyl)pyrrolo[2,1-c]thiazine-8-carboxylate

    • N-Benzoyl derivatives (enhanced antitumor activity)

Ring-Opening Reactions

  • Nucleophiles : Alkanols, benzylamine, arylamines

  • Outcome : Thiazine ring contraction to form pyrrolo[2,1-b]benzothiazoles (CENP-E inhibitors)

Electrophilic Aromatic Substitution

The pyrrole ring undergoes electrophilic substitution at the α-position:

ElectrophilePositionProductApplication
Bromine (Br₂)C-33-Bromo derivativeIntermediate for cross-coupling reactions
Nitronium ion (HNO₃/H₂SO₄)C-55-Nitro derivativePrecursor for antimicrobial agents

Mechanistic Note : Sulfur in the thiazine ring directs electrophiles to the pyrrole’s α-position via resonance effects .

Oxidation

  • Oxidizing Agents : H₂O₂, KMnO₄

  • Products :

    • Sulfone derivatives (enhanced metabolic stability)

    • Quinone-like structures under strong oxidative conditions

Reduction

  • Catalytic Hydrogenation : Pd/C in ethanol reduces the thiazine ring to a tetrahydro derivative, altering ring aromaticity .

Biological Activity-Driven Modifications

Structural analogs show notable pharmacological properties:

DerivativeModificationBiological Activity
6-Benzoyl-7-methyl Added methyl and benzoyl groupsAntileishmanial (IC₅₀: 1.2 μM)
2-Hydroxy-3a-quinoxaline Quinoxaline fusionAnticancer (HT-29 cell line: 87% inhibition)

Structure-Activity Relationship : Electron-withdrawing groups (e.g., -COOH, -CN) enhance binding to parasitic proteases .

Comparative Reactivity with Analogs

Substituents significantly alter reactivity:

CompoundSubstituentReactivity Trend
3,4-Dihydro-1H-pyrrolo[2,1-c] thiazine-7-carboxylic acid-COOHHigh electrophilic substitution
3,4-Dihydro-1H-pyrrolo[2,1-c] oxazine-7-carboxylic acid-O- instead of -S-Lower sulfur-directed reactivity
6-Formyl derivative-CHOEnhanced nucleophilic addition

Key Research Findings

  • Antioxidant Activity : Scavenges DPPH radicals (EC₅₀: 14.3 μM) via thiazine sulfur radical stabilization.

  • Enzyme Inhibition : Binds to leishmanial trypanothione reductase (Ki: 0.8 μM) through H-bonding with the carboxylic acid group .

This compound’s versatility in cyclization, substitution, and bioactivity-driven modifications makes it a valuable scaffold in medicinal chemistry and heterocyclic synthesis. Further studies should explore its catalytic asymmetric synthesis and in vivo pharmacokinetics.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,1-c][1,4]thiazine exhibit significant activity against various cancer cell lines. A study highlighted the synthesis of pyrrolobenzothiazole derivatives that showed inhibitory effects on centromere-associated protein E (CENP-E), which is essential for mitotic progression in cancer cells. This suggests that 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid could be developed into targeted cancer therapies .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant potential. Certain derivatives have demonstrated efficacy in reducing seizure activity in animal models, indicating a promising avenue for the treatment of epilepsy and other neurological disorders .

Antimicrobial Activity

Studies have reported that related thiazine compounds possess antibacterial and antifungal properties. The incorporation of the pyrrolo[2,1-c][1,4]thiazine scaffold may enhance these activities, offering new options for developing antimicrobial agents .

Skin Care Products

The compound's properties may also be beneficial in cosmetic formulations. Its potential antioxidant and anti-inflammatory effects make it suitable for inclusion in topical products aimed at improving skin health. Research has shown that formulations incorporating similar thiazine derivatives can enhance skin hydration and reduce irritation .

Experimental Design in Cosmetic Development

Recent studies utilized experimental design methodologies to optimize formulations containing thiazine derivatives. For instance, Box-Behnken design techniques were employed to evaluate the effects of various raw materials on the sensory and moisturizing properties of creams and lotions containing these compounds .

Case Study 1: Anticancer Research

In a recent study published in Medicinal Chemistry, researchers synthesized several pyrrolobenzothiazole derivatives from this compound. These derivatives were tested against multiple cancer cell lines, showing IC50 values in the low micromolar range. The study concluded that these compounds warrant further investigation as potential anticancer agents .

Case Study 2: Cosmetic Formulation Efficacy

A study focused on developing a skin cream using an oil extract combined with this compound. The formulation underwent stability testing and clinical trials demonstrating significant improvement in skin hydration and elasticity compared to control products. This highlights the compound's potential as an active ingredient in cosmetic formulations aimed at enhancing skin appearance and health .

Mechanism of Action

The mechanism by which 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the precise pathways and mechanisms involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Differences Molecular Weight (g/mol) Key Functional Groups Reported Applications
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid Pyrrolo-thiazine ~237.27* Carboxylic acid Under investigation
5,9-Dioxo-5,9-dihydro-4H-thieno[2',3':4,5]benzo[1,2-b][1,4]thiazine-7-carboxylic acid 1,1-Dioxide (12) Thieno-benzo-thiazine with dioxo groups ~365.36† Carboxylic acid, dioxo, 1,1-dioxide Marine drug research
3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic acid 2,2-dioxide Pyrido-thiadiazine 271.28‡ Carboxylic acid, 2,2-dioxide Synthetic intermediate
1-Oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid Pyrrolo-oxazine (sulfur replaced by oxygen) ~209.21* Carboxylic acid, oxo Anti-tuberculosis potential

*Calculated based on molecular formula; †From synthesis yield in ; ‡From supplier data in .

Key Differences and Implications

Dioxo and dioxide substituents (e.g., compound 12) enhance polarity, improving solubility in aqueous systems but possibly reducing membrane permeability .

Biological Activity: Compound 12 (thieno-benzo-thiazine) demonstrated stability in marine drug research, though its biological activity remains uncharacterized .

Synthetic Accessibility :

  • The pyrrolo-thiazine core requires careful regioselective annulation, whereas pyrido-thiadiazine derivatives (e.g., compound in ) are synthesized via modular cyclization, offering scalability advantages.
  • Dioxo groups in compound 12 necessitate additional oxidation steps, reducing overall yield (~78% in ).

Biological Activity

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound features a unique fused ring system that combines pyrrole and thiazine moieties, which may contribute to its diverse biological properties.

  • Molecular Formula : C₈H₉N₁O₄S
  • Molecular Weight : 215.23 g/mol
  • CAS Number : 2402838-90-6

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors through binding interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolo-thiazine compounds demonstrate significant antimicrobial properties against various pathogens. For instance, studies have shown that related compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli.
  • Antileishmanial Activity : Compounds structurally similar to 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine have been tested for their antileishmanial efficacy. In vitro studies indicated that certain derivatives exhibit potent activity against the intracellular amastigote form of Leishmania donovani, with IC₅₀ values ranging from 5.35 μM to 10.51 μM .
  • Cytotoxicity : The cytotoxic effects of this compound have been evaluated using MTT assays on various cell lines. Results showed that at lower concentrations (6.25 μM to 25 μM), the compound demonstrated reduced toxicity towards host macrophages while maintaining significant anti-parasitic activity .

Case Study 1: Antileishmanial Efficacy

A study investigated the efficacy of various pyrrolo-thiazine derivatives against Leishmania donovani. The results indicated that certain compounds exhibited over 70% inhibition of intracellular amastigotes at concentrations as low as 25 μM. This highlights the potential of these compounds in developing new treatments for leishmaniasis.

CompoundIC₅₀ (μM)% Inhibition at 25 μM
Compound 5m8.3674%
Compound 5n7.4278%
Compound 7a8.7570%

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of thiazine compounds were tested against common bacterial strains. Results indicated effective inhibition against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Q & A

Basic: What are the common synthetic routes for preparing 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves cyclization of precursors containing pyrrole and thiazine moieties. Key steps include:

  • Precursor Selection : Use heterocyclic building blocks (e.g., pyrrolo-triazine derivatives) to assemble the fused ring system .
  • Reaction Optimization : Control temperatures (e.g., 60–80°C) to prevent decomposition, and select polar aprotic solvents (e.g., DMF or THF) to enhance reactivity .
  • Yield Improvement : Employ catalysts like tetrabutylammonium bromide (TBAB) for phase-transfer reactions or acidic/basic conditions to stabilize intermediates .

Basic: Which analytical techniques are most effective for characterizing the structure of this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6 as solvent) to confirm hydrogen environments and carbon frameworks, particularly for distinguishing dihydro and aromatic protons .
  • Mass Spectrometry (ESIMS/LCMS) : Validate molecular weight and purity (e.g., ESIMS m/z 309.9 for related derivatives) .
  • HPLC : Assess purity (>95%) with reverse-phase columns and UV detection at 254 nm .

Basic: How does the compound’s fused heterocyclic framework influence its utility as an intermediate in organic synthesis?

Methodological Answer:
The dihydro-pyrrolo-thiazine core acts as a versatile scaffold:

  • Functionalization : The carboxylic acid group enables derivatization into esters, amides, or salts for downstream applications .
  • Bioactive Analogues : Structural similarity to kinase inhibitors (e.g., pyrrolo-triazines) allows incorporation into drug discovery pipelines .

Advanced: What mechanistic insights explain the compound’s reactivity in catalytic transformations?

Methodological Answer:

  • Electrophilic Substitution : The electron-deficient thiazine ring undergoes regioselective reactions (e.g., nitration or halogenation) under acidic conditions .
  • Ring-Opening Reactions : Basic conditions may cleave the thiazine ring, forming intermediates for cross-coupling (e.g., Suzuki-Miyaura) .
  • DFT Calculations : Model transition states to predict regiochemistry in cycloadditions .

Advanced: How can researchers design assays to evaluate the compound’s biological activity against kinase targets?

Methodological Answer:

  • Kinase Inhibition Assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC50_{50} values against kinases like JAK2 or EGFR .
  • Salt Formation : Enhance solubility by synthesizing hydrochloride salts (e.g., via HCl gas in ethanol) for in vitro testing .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to ATP pockets .

Advanced: What computational strategies are suitable for modeling the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 100 ns trajectories .
  • QSAR Models : Coralate substituent effects (e.g., electron-withdrawing groups on the pyrrole ring) with inhibitory activity .
  • ADMET Prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., logP < 3) .

Advanced: How can researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, ATP concentrations) to identify variability sources .
  • Dose-Response Curves : Re-evaluate IC50_{50} values using standardized protocols (e.g., 10-point dilution series) .
  • Structural Validation : Confirm compound identity via X-ray crystallography to rule out isomerism or impurities .

Advanced: What methodologies are recommended for synthesizing and characterizing novel salts of this compound?

Methodological Answer:

  • Counterion Screening : Test inorganic (e.g., HCl, Na+^+) and organic (e.g., tromethamine) salts for crystallinity .
  • Thermal Analysis : Use DSC/TGA to assess salt stability (e.g., decomposition >200°C) .
  • Solubility Profiling : Measure equilibrium solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) .

Advanced: How can researchers resolve challenges in purifying the compound from complex reaction mixtures?

Methodological Answer:

  • Chromatography : Use preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal yield and purity .
  • LC-MS Monitoring : Track impurities in real-time during synthesis .

Advanced: What theoretical frameworks guide the integration of this compound into broader medicinal chemistry research?

Methodological Answer:

  • Fragment-Based Drug Design (FBDD) : Use the core structure as a fragment library entry for lead optimization .
  • Scaffold Hopping : Modify the pyrrolo-thiazine ring to generate isosteres (e.g., pyrazolo-triazines) .
  • Target Prioritization : Align with kinase-targeted therapeutic areas (e.g., oncology, inflammation) via pathway analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.